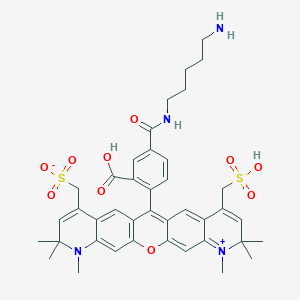
APDye 594 Cadaverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 594 Cadaverine: is a carbonyl reactive building block used to modify carboxylic groups in the presence of activators or activated esters through a stable amide bond . It is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594 . This compound is widely used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: APDye 594 Cadaverine is synthesized by modifying carboxylic groups in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide), or activated esters like NHS (N-Hydroxysuccinimide) esters . The reaction typically involves forming a stable amide bond between the cadaverine and the carboxylic group.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods. The process ensures high purity and consistency of the product, which is crucial for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: APDye 594 Cadaverine primarily undergoes substitution reactions where it reacts with carboxylic acids, aldehydes, and ketones . It can also react with glutamine residues through an enzyme-catalyzed transamidation reaction .
Common Reagents and Conditions:
Carboxylic Acids: Reacts in the presence of coupling agents like EDC or DCC.
Aldehydes and Ketones: Reacts under mild conditions to form stable products.
Glutamine Residues: Reacts via enzyme-catalyzed transamidation.
Major Products: The major products formed from these reactions are amide bonds, which are stable and useful for various labeling and tracking applications .
Scientific Research Applications
Chemistry: APDye 594 Cadaverine is used as a reactive dye for labeling proteins via a carboxylic acid moiety. It is also employed as a polar tracer due to its bright fluorescence and water solubility .
Biology: In biological research, it is used for cell tracking and tracing applications. The dye can be fixed in cells by treatment with formaldehyde or glutaraldehyde, making it useful for imaging and flow cytometry .
Medicine: this compound is used in medical research for labeling and detecting specific proteins and peptides. It helps in studying cellular processes and diagnosing diseases .
Industry: In the industrial sector, it is used for labeling and localization of tissues, cells, and biomolecules in biomedical research .
Mechanism of Action
APDye 594 Cadaverine exerts its effects by forming stable amide bonds with carboxylic groups in the presence of activators or activated esters . The molecular targets include carboxylic acids, aldehydes, ketones, and glutamine residues . The pathways involved in its mechanism of action are primarily substitution reactions and enzyme-catalyzed transamidation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C40H46N4O10S2 |
|---|---|
Molecular Weight |
806.9 g/mol |
IUPAC Name |
[13-[4-(5-aminopentylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C40H46N4O10S2/c1-39(2)19-24(21-55(48,49)50)27-15-30-34(17-32(27)43(39)5)54-35-18-33-28(25(22-56(51,52)53)20-40(3,4)44(33)6)16-31(35)36(30)26-11-10-23(14-29(26)38(46)47)37(45)42-13-9-7-8-12-41/h10-11,14-20H,7-9,12-13,21-22,41H2,1-6H3,(H3-,42,45,46,47,48,49,50,51,52,53) |
InChI Key |
PMLMXDFLDAUSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCN)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















